molecular formula C23H41NO B12553913 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one CAS No. 151391-73-0

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one

Cat. No.: B12553913
CAS No.: 151391-73-0
M. Wt: 347.6 g/mol
InChI Key: FCENBYBCTXRIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one is an organic compound with the molecular formula C23H41NO. It is characterized by the presence of a piperidine ring attached to an octadecadienone chain.

Preparation Methods

The synthesis of 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one typically involves the reaction of piperidine with an appropriate octadecadienone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

151391-73-0

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

1-piperidin-1-yloctadeca-2,4-dien-1-one

InChI

InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h14-15,17,20H,2-13,16,18-19,21-22H2,1H3

InChI Key

FCENBYBCTXRIOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.